Methyl 3,5-dinitrobenzoate
Overview
Description
Vesmody U300E is a nonionic urethane rheology modifier, which is a suitable thickening agent for any waterborne painting system. It is particularly effective in architectural coatings, industrial coatings, wood coatings, and water-based inks . Vesmody U300E is known for its ultra-low volatile organic compounds (VOC), ultra-low odor, and absence of alkylphenol ethoxylated (APEO), tin compounds, and any organic solvents .
Mechanism of Action
Target of Action
Methyl 3,5-dinitrobenzoate (MDNB) has been found to exhibit antifungal activity against strains of Candida albicans Candida albicans is a type of yeast that can cause infections in humans, particularly in immunocompromised individuals . The compound’s primary target is this yeast, and its role is to inhibit the growth of the yeast cells .
Mode of Action
MDNB interacts with its targets by inhibiting the growth of all strains of Candida albicans . The molecular model suggests a multi-target antifungal mechanism of action for MDNB in C. albicans . .
Pharmacokinetics
The minimum inhibitory concentrations of mdnb and its nanoemulsion (mdnb-ne) againstCandida albicans were found to be 0.27–1.10 mM , suggesting that the compound can reach effective concentrations in the biological system.
Result of Action
The result of MDNB’s action is the inhibition of the growth of all strains of Candida albicans . This antifungal activity makes MDNB a potential candidate for the development of new antifungal agents .
Action Environment
The environment in which MDNB acts can influence its action, efficacy, and stability. For instance, MDNB was solubilized in 5% dimethyl sulfoxide for the study , suggesting that the solvent used can affect the compound’s action.
Biochemical Analysis
Biochemical Properties
Methyl 3,5-dinitrobenzoate plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been shown to exhibit antifungal activity against Candida albicans, suggesting its potential as an antifungal agent . The compound interacts with fungal enzymes, inhibiting their activity and thereby preventing the growth and proliferation of the fungal cells. Additionally, this compound may interact with other biomolecules, such as proteins involved in cell wall synthesis, further contributing to its antifungal effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In fungal cells, it disrupts cell wall synthesis and integrity, leading to cell lysis and death . The compound also influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting key enzymes and proteins, this compound can alter the normal functioning of cells, ultimately leading to their demise.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity and preventing them from carrying out their normal functions . This binding interaction can lead to enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can induce changes in gene expression, further affecting cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of cellular processes, ultimately affecting cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antifungal activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired antifungal activity without causing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Enzymes involved in the detoxification and degradation of this compound play a crucial role in its metabolic pathways, determining its overall effects on cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The transport and distribution of this compound are crucial for its efficacy as an antifungal agent, determining its ability to reach and interact with target cells and biomolecules.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and enzymes, ultimately influencing its overall efficacy and function.
Preparation Methods
Vesmody U300E is prepared using specific Unicap technology developed by Wanhua Chemical . The product is supplied as a pourable and pumpable liquid, making it easy to use and add directly to formulations . The exact amount required in each formulation should be determined by pre-trials, with typical addition amounts ranging from 0.1-3.0% by weight of the formulation .
Chemical Reactions Analysis
Vesmody U300E undergoes various chemical reactions, including:
Oxidation: The compound is stable under normal conditions and does not readily undergo oxidation.
Reduction: It is not typically involved in reduction reactions.
Substitution: Vesmody U300E can participate in substitution reactions, particularly in the presence of specific reagents and conditions.
Common Reagents and Conditions: The compound is compatible with a wide range of pH levels and exhibits excellent water and alkali resistance.
Major Products: The primary products formed from reactions involving Vesmody U300E are modified urethane compounds with enhanced rheological properties.
Scientific Research Applications
Vesmody U300E has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Vesmody U300E is unique compared to other similar compounds due to its ultra-low VOC, ultra-low odor, and absence of harmful chemicals such as APEO and tin compounds . Similar compounds include:
Hydrophobically Modified Ethoxylate Urethanes (HEUR): These compounds also function as rheology modifiers but may not have the same low VOC and odor properties as Vesmody U300E.
Polyurethane Thickeners: These are commonly used in coatings and adhesives but may contain higher levels of VOCs and other harmful chemicals.
Properties
IUPAC Name |
methyl 3,5-dinitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6/c1-16-8(11)5-2-6(9(12)13)4-7(3-5)10(14)15/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGCCFLNFPIIGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871874 | |
Record name | Methyl 3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2702-58-1 | |
Record name | Methyl 3,5-dinitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2702-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,5-dinitrobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002702581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3,5-dinitrobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7317 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,5-dinitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.445 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3,5-DINITROBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB421R8G90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.